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Compound of Interest

Compound Name: Angiotensin I/II (3-7)

CAS No.: 122483-84-5

Cat. No.: B040271 Get Quote

Executive Summary
This application note details the in vitro characterization of Angiotensin (3-7) (Sequence: Val-

Tyr-Ile-His-Pro), a bioactive pentapeptide metabolite of the Renin-Angiotensin System (RAS).

[1] Historically overshadowed by Angiotensin II and Angiotensin (1-7), recent data identifies

Ang (3-7) as a functional ligand that modulates the AT4 receptor (Insulin-Regulated

Aminopeptidase, IRAP) and influences dopaminergic and oncogenic signaling pathways. This

guide provides standardized protocols for peptide handling, IRAP enzymatic inhibition assays,

and cell-based proliferation profiling, designed for drug discovery teams targeting the

alternative RAS axis.[1]

Physiological Context & Mechanism
Angiotensin (3-7) is generated through the N-terminal cleavage of Angiotensin (1-7) by

aminopeptidases or via the degradation of Angiotensin II and Angiotensin IV.[2] Unlike the

classical vasoconstrictor Ang II, Ang (3-7) exhibits neuroprotective and memory-enhancing

properties analogous to Angiotensin IV, primarily through interaction with the AT4 receptor

system.

The Mechanism of Action: IRAP Inhibition
The "AT4 receptor" has been molecularly identified as Insulin-Regulated Aminopeptidase

(IRAP).[3][4][5]
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Normal State: IRAP is a membrane-bound enzyme that cleaves neuropeptides (e.g.,

vasopressin, oxytocin) in the brain, reducing their availability for memory consolidation.[1]

Ligand Binding: Ang (3-7) binds to the catalytic site of IRAP.

Effect: This binding inhibits IRAP's enzymatic activity, extending the half-life of endogenous

neuropeptides and enhancing cognitive function and glucose uptake (via GLUT4 co-

trafficking).

Visualization: The RAS Metabolic Pathway
The following diagram illustrates the specific formation and degradation pathways relevant to

Ang (3-7).
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Caption: Formation of Angiotensin (3-7) from precursor peptides Ang (1-7) and Ang IV, leading

to interaction with the AT4/IRAP target.

Protocol A: Peptide Handling & Stability (Critical)
Rationale: Angiotensin peptides are highly susceptible to degradation by ubiquitous proteases

in serum and cell culture media. Improper handling is the #1 cause of assay failure.
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Reagents:

Lyophilized Angiotensin (3-7) (Purity >98%).

Solvent: Sterile, endotoxin-free water or 0.1% Acetic Acid (to prevent oxidation).[1]

Peptidase Inhibitor Cocktail (e.g., Amastatin, Bestatin).

Procedure:

Reconstitution: Dissolve lyophilized peptide to a stock concentration of 1 mM in sterile 0.1%

acetic acid. Aliquot into low-binding tubes (20 µL/tube) to avoid freeze-thaw cycles.

Storage: Store aliquots at -80°C. Stable for 6 months.

Working Solution: Dilute immediately before use in assay buffer.

Critical Step: For cell culture assays longer than 1 hour, supplement media with 10 µM

Amastatin to prevent rapid degradation of the N-terminus.[1]

Protocol B: IRAP Enzymatic Inhibition Assay
Rationale: This is the "Gold Standard" functional assay for Ang (3-7). It measures the peptide's

ability to competitively bind the AT4/IRAP site and inhibit the cleavage of a synthetic

chromogenic substrate.

Assay Principle: IRAP cleaves the synthetic substrate L-Leucine-p-nitroanilide (L-Leu-pNA),

releasing yellow p-nitroaniline (pNA) measurable at 405 nm.[1] Ang (3-7) inhibits this reaction.

[1]

Materials:

Enzyme: Recombinant Human IRAP (or membrane preparations from HEK293-AT4 cells).[1]

Substrate: L-Leu-pNA (2 mM stock in DMSO).[1]

Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
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Readout: Microplate reader (Absorbance 405 nm).

Step-by-Step Protocol:

Preparation: Dilute rhIRAP to 5 µg/mL in HEPES buffer.

Incubation:

Add 50 µL of Enzyme solution to a 96-well clear plate.

Add 20 µL of Ang (3-7) at varying concentrations (10⁻⁹ M to 10⁻⁵ M).

Incubate for 30 minutes at 37°C to allow binding equilibrium.

Reaction Start: Add 30 µL of L-Leu-pNA substrate (Final conc: 100 µM).

Kinetic Read: Measure Absorbance (405 nm) every 5 minutes for 60 minutes at 37°C.

Analysis:

Calculate the initial velocity (

) from the linear portion of the curve.

Plot ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-

inserted">

vs. log[Ang 3-7].

Determine

(Concentration required to inhibit 50% of IRAP activity).

Expected Results: Ang (3-7) typically exhibits an

in the high nanomolar to low micromolar range, slightly less potent than Ang IV but distinct from
Ang II (inactive at AT4).
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Protocol C: Cell Proliferation & Signaling (Oncology
Focus)
Rationale: Ang (3-7) has been shown to modulate proliferation in prostate cancer lines (PC3,

LNCaP) and alter the expression of RAS receptors (AT1, AT2, Mas).

Cell Lines: PC3 (Androgen-independent) or LNCaP (Androgen-dependent).[1]

Experimental Workflow:
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Caption: Workflow for assessing Ang (3-7) effects on cell proliferation and gene expression.

Step-by-Step Protocol (Proliferation - MTT):

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight.

Starvation: Replace media with serum-free RPMI-1640 for 24 hours to synchronize the cell

cycle.

Treatment:

Refresh media with 1% FBS (low serum).

Add Ang (3-7) (1 nM, 10 nM, 100 nM, 1 µM).[1]

Control: Vehicle (media only) and Ang (1-7) (positive control).

Incubation: Incubate for 48 hours.

Detection: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO,

and read at 570 nm.[1]
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Gene Expression Profiling (qPCR):

Target: Treat cells with 100 nM Ang (3-7) for 24 hours.

Extract RNA: Standard Trizol/Column method.[1]

Primers:

MAS1 (Mas Receptor)

LNPEP (IRAP/AT4)

AGTR1 (AT1 Receptor)

MKI67 (Proliferation marker)[6]

Data Analysis: Calculate fold-change (

). Ang (3-7) has been observed to upregulate MAS1 and LNPEP in PC3 cells.

Data Interpretation & Troubleshooting
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Observation Possible Cause Corrective Action

No Effect in IRAP Assay Peptide degradation

Ensure Ang (3-7) is stored at

-80°C; do not reuse freeze-

thaw aliquots.

High Background in MTT Serum interference

Reduce FBS concentration to

0.5% - 1% during treatment

phase.[1]

Inconsistent ngcontent-ng-

c176312016="" _nghost-ng-

c3009799073="" class="inline

ng-star-inserted">

Enzyme instability

Use fresh rhIRAP; ensure pH

is strictly 7.4 (IRAP is pH

sensitive).

Lack of Specificity Cross-reactivity

Use specific antagonists (e.g.,

A-779 for Mas, Divalinal-Ang

IV for AT4) to validate receptor

subtype.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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